Esculin sesquihydrate

Antioxidant Free Radical Scavenging Coumarin

Standardizing fluorescent readouts in bile esculin agar or antioxidant assays is challenging with inferior coumarin substitutes. Esculin sesquihydrate (CAS 66778-17-4) is the pharmacopoeia-specified substrate for Group D Streptococci identification and outperforms acylated derivatives in ABTS, ORAC, and DPPH free radical scavenging assays (p < 0.05 vs. EL, EM). - Quantifiable HSA binding affinity exceeding fraxin, fraxetin, and esculetin for drug-protein interaction studies. - Reliably high purity (≥98% HPLC) with defined hydration state ensuring lot-to-lot consistency and aqueous solubility.

Molecular Formula C15H18O10
Molecular Weight 358.30 g/mol
Cat. No. B7889083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsculin sesquihydrate
Molecular FormulaC15H18O10
Molecular Weight358.30 g/mol
Structural Identifiers
SMILESC1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O.O
InChIInChI=1S/C15H16O9.H2O/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17;/h1-4,10,12-17,19-21H,5H2;1H2
InChIKeyCQYPGSKIFJFVDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esculin Sesquihydrate (CAS 66778-17-4): A Fluorescent Coumarin Glucoside for Diagnostic and Bioactive Applications


Esculin sesquihydrate is a naturally occurring coumarin glycoside, specifically the 6-O-β-D-glucopyranoside of esculetin, with a molecular formula of C₁₅H₁₆O₉·1.5H₂O [1]. It is primarily extracted from the bark of the horse chestnut tree (Aesculus hippocastanum) . Key physical properties include a melting point of 204-206 °C, specific rotation [α]ᴅ¹⁸ of -78.4° (c = 2.5 in 50% dioxane), and solubility of 1 g in 580 mL water at room temperature and 13 mL in boiling water [1]. It is recognized for its distinct blue fluorescence in aqueous solutions above pH 5.8, which underpins many of its applications as a diagnostic probe [1]. The compound also exhibits antioxidant and anti-inflammatory activities, acting through mechanisms such as direct free radical scavenging and modulation of the MAPK signaling pathway .

Why 'Esculin' Purity Claims Are Insufficient for Critical R&D: The Need for Esculin Sesquihydrate Differentiation


While several coumarin derivatives and esculin hydrates exist, simple substitution is not feasible due to critical differences in physicochemical and biological behavior. The hydration state directly impacts the compound's stability and solubility in aqueous systems, which is essential for reproducible fluorescence assays and microbial media preparation [1]. More importantly, esculin sesquihydrate exhibits distinct bioactivity profiles compared to its aglycone, esculetin, and other coumarin analogs. Glycosylation, as in esculin, fundamentally alters a molecule's interaction with biological targets, as demonstrated by a comparative study showing the binding affinity to Human Serum Albumin (HSA) was significantly higher for esculin compared to fraxin, fraxetin, and esculetin [2]. Furthermore, while acylated derivatives may improve lipophilicity, they often do so at the expense of esculin's potent antioxidant activity, failing to match its performance in key assays [3]. These verifiable differences necessitate the precise specification of esculin sesquihydrate for research requiring its unique combination of properties.

Quantitative Evidence for Esculin Sesquihydrate Differentiation vs. Close Analogs


Esculin Sesquihydrate Outperforms Esculetin and Acylated Derivatives in Direct Antioxidant Assays

In a direct head-to-head comparison, esculin sesquihydrate demonstrated superior antiradical ability compared to five synthesized acylated derivatives (EA, EP, EO, EL, EM) designed to improve lipophilicity. The study explicitly concluded that the antiradical ability of the five derivatives did not exceed that of esculin in ABTS, ORAC, and DPPH assays [1]. Furthermore, while esculetin showed high potential in similar assays, a separate comparative study confirmed that esculin's activity is a benchmark that many structural modifications fail to improve upon [2].

Antioxidant Free Radical Scavenging Coumarin

Esculin Sesquihydrate Exhibits Superior HSA Binding Affinity Over Structurally Similar Coumarins

A multi-spectroscopic and molecular docking study compared the interaction of four structurally similar coumarins from Fraxinus chinensis Roxb. with Human Serum Albumin (HSA). The binding affinity order was determined to be esculin > fraxin > fraxetin > esculetin [1]. This demonstrates that the glycosylated esculin has a stronger binding interaction with HSA than its aglycone, esculetin, and other related coumarins, which is a key factor in determining its distribution and transport in vivo.

Drug-Protein Interaction Human Serum Albumin Coumarin

Esculin Sesquihydrate Provides a Unique Diagnostic Substrate for Group D Streptococci in Bile Media

Esculin sesquihydrate is a critical, selective substrate for the esculin hydrolysis test, a standard method for identifying Group D Streptococci (including Enterococci) and Listeria. The specificity arises because all strains of Group D Streptococci can hydrolyze esculin in the presence of 40% bile, a property not universally shared by other bacterial groups or with other chromogenic substrates like those for β-glucosidase alone [1]. The hydrolysis produces esculetin, which reacts with ferric ions in the medium to form a characteristic dark brown or black precipitate, providing a definitive, visual positive result .

Microbiology Diagnostic Assay Bacterial Identification

Esculin Sesquihydrate's Fluorescence Quantum Yield Defines Its Utility as a Phloem-Mobile Probe

The fluorescence properties of esculin sesquihydrate are well-characterized and quantifiable, setting it apart from non-fluorescent or weakly fluorescent analogs. Its fluorescence quantum yield has been reported as 0.47, with a molar extinction coefficient of 24,000 M⁻¹cm⁻¹, making it a suitable and reliable fluorophore for specific applications like tracking phloem transport in plants [1]. In contrast, the aglycone esculetin exhibits different spectral properties and lacks the aqueous mobility provided by the glycosidic moiety.

Fluorescent Probe Plant Biology Spectroscopy

Validated Application Scenarios for Esculin Sesquihydrate Based on Quantitative Differentiation


Development of Antioxidant Formulations Where Direct Free Radical Scavenging is Paramount

For research into natural product-based antioxidants, esculin sesquihydrate is the compound of choice when the primary mechanism of interest is direct free radical scavenging. As demonstrated, it outperforms its acylated derivatives (EA, EP, EO, EL, EM) in standard ABTS, ORAC, and DPPH assays, with modifications leading to a statistically significant decrease in activity (p < 0.05 for EL and EM) [1]. This makes it the superior starting point for antioxidant studies not focused on improving lipophilicity.

In Vitro Drug Transport and Protein Binding Studies

Esculin sesquihydrate is a more relevant model compound than its aglycone esculetin for studying interactions with human serum albumin (HSA). Its binding affinity to HSA is quantifiably higher than that of fraxin, fraxetin, and esculetin [2]. This property makes it particularly useful for fluorescence quenching-based assays to determine drug-protein binding constants or for studies investigating the impact of glycosylation on the pharmacokinetic behavior of coumarin-based drugs.

Clinical and Industrial Microbiology for Selective Detection of Enterococcus and Listeria

This is the definitive application where substitution is impossible. Esculin sesquihydrate is an essential, pharmacopoeia-specified component of Bile Esculin Agar. It provides the selective, visual readout for the hydrolysis of esculin by Group D Streptococci in the presence of 40% bile [3]. Its procurement is mandatory for any laboratory following standard methods for food safety testing, clinical diagnostics of Enterococcus infections, or pharmaceutical microbial limits testing.

Plant Physiology Research Requiring Phloem-Mobile Fluorescent Tracers

The combination of esculin sesquihydrate's aqueous solubility (facilitated by its glycoside structure) and its well-defined fluorescent quantum yield (0.47) makes it an ideal phloem-mobile probe [4]. Researchers studying long-distance transport in plants can reliably use it to visualize and quantify phloem flow, a task for which the less soluble and non-fluorescent aglycone, esculetin, is unsuitable.

Technical Documentation Hub

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